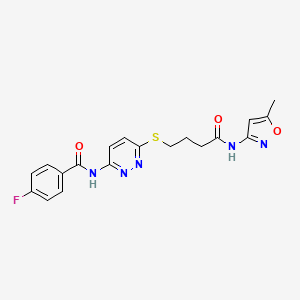

4-fluoro-N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[6-[4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3S/c1-12-11-16(25-28-12)21-17(26)3-2-10-29-18-9-8-15(23-24-18)22-19(27)13-4-6-14(20)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,21,25,26)(H,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVKZGIHNUMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide (CAS Number: 1105249-06-6) is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to delve into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 415.4 g/mol . The compound features a complex structure that includes a fluorine atom, a pyridazine ring, and an isoxazole moiety, which are critical for its biological activity.

The biological activity of this compound primarily revolves around its interaction with various cellular pathways:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown promising results as HDAC inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression. For instance, related benzamide derivatives have been demonstrated to inhibit class I HDACs effectively, leading to increased levels of acetylated histones and subsequent induction of apoptosis in cancer cells .

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit significant antiproliferative effects against various cancer cell lines. The structure suggests potential interactions with key proteins involved in cell cycle regulation and apoptosis .

In Vitro Studies

Recent studies have focused on the antiproliferative effects of this compound on several cancer cell lines. For example:

- IC50 Values : The compound demonstrated an IC50 value indicative of its potency in inhibiting cell growth. While specific IC50 values for this exact compound are not available, related compounds have shown values as low as 1.30 µM against HepG2 liver cancer cells .

In Vivo Studies

In vivo studies using xenograft models have indicated that compounds with similar structures can significantly inhibit tumor growth. For instance, a related benzamide was shown to achieve tumor growth inhibition rates exceeding 48% compared to standard treatments .

Case Studies

- Case Study on Antitumor Efficacy : A study involving a benzamide derivative similar to this compound reported successful tumor reduction in mouse models with intact immune systems. The study highlighted the compound's ability to induce apoptosis and G1 phase arrest in cancer cells .

- Mechanistic Insights : Another investigation revealed that the compound could enhance the effectiveness of existing chemotherapy agents by modulating cellular pathways involved in drug resistance .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Target | Activity |

|---|---|---|---|

| 4-fluoro-N-(6... | TBD | HDAC | Antitumor |

| Benzamide Derivative X | 1.30 | HDAC | Antitumor |

| Benzamide Y | TBD | Various | Antiproliferative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-fluoro-N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide. Key differences and inferred properties are highlighted:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Calculated based on molecular formula.

Structural and Functional Insights

Heterocyclic Core Variations: The target compound’s pyridazin-3-yl group contrasts with the pyrazolo[3,4-d]pyrimidin-3-yl core in Example 53 . The imidazo[1,2-a]pyrimidine in 923113-15-9 introduces a fused bicyclic system, which may improve stacking interactions with aromatic residues in target proteins.

Substituent Effects :

- The 5-methylisoxazole in the target compound provides a compact, electron-rich heterocycle, while Example 53’s chromen-4-one moiety introduces a conjugated carbonyl system, likely influencing redox properties .

- The tert-butyl group in 1227207-53-5 significantly increases lipophilicity (cLogP ~5.2), whereas the target compound’s methylisoxazole and thioether may balance hydrophilicity (estimated cLogP ~2.8).

Synthetic Routes :

- Example 53 was synthesized via Suzuki-Miyaura coupling, suggesting palladium-catalyzed cross-coupling as a viable route for analogous compounds . The target compound’s thioether linkage might require alternative strategies, such as nucleophilic substitution or Michael addition.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured during the process?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thioether formation between pyridazine and 4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl intermediates.

- Amide coupling using activating agents like HATU or EDCI to link the fluorobenzamide moiety.

- Protection/deprotection strategies for reactive groups (e.g., amines).

Purity is ensured via HPLC monitoring (≥95% purity threshold) and recrystallization in solvents like acetonitrile/water mixtures .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy (¹H, ¹³C, 19F) to confirm regiochemistry and functional group integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to verify carbonyl (C=O) and thioether (C-S) bonds.

Contradictions in data (e.g., unexpected splitting in ¹H NMR) should be resolved via 2D NMR (COSY, HSQC) and cross-referencing with synthetic intermediates .

Advanced: How can reaction conditions be optimized to improve yield in the thioether formation step?

Answer:

Key parameters include:

- Temperature control : Reactions at 50–60°C minimize side products (e.g., disulfide formation).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates.

- Catalytic additives : Use of triethylamine (TEA) to scavenge acids and stabilize reactive thiolates.

Yield improvements (from ~60% to >85%) are achievable via Design of Experiments (DoE) methodologies .

Advanced: How should researchers address discrepancies between theoretical and observed mass spectrometry data?

Answer:

- Isotopic pattern analysis : Confirm the presence of fluorine (19F) and sulfur (32S) isotopes.

- Fragmentation pathway simulation : Use software (e.g., Mass Frontier) to predict and match MS/MS fragments.

- Contaminant screening : Check for adducts (e.g., sodium/potassium) or residual solvents via LC-MS .

Basic: What in vitro assays are recommended to evaluate this compound’s biological activity?

Answer:

- Kinase inhibition assays : Target kinases relevant to the isoxazole and pyridazine moieties (e.g., JAK/STAT pathways).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7).

- Solubility testing : Measure logP and kinetic solubility in PBS (pH 7.4) to guide dosing .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Answer:

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.

- Long-term storage testing : Analyze degradation products after 6 months at 4°C, 25°C, and −20°C via UPLC-PDA .

Advanced: What computational strategies predict this compound’s binding affinity to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1).

- MD simulations : Analyze binding stability over 100 ns trajectories (AMBER or GROMACS).

- Pharmacophore modeling : Map interactions of the fluorobenzamide and pyridazine groups .

Advanced: How can stereochemical byproducts be minimized during synthesis?

Answer:

- Chiral chromatography : Use columns like Chiralpak IA-3 to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps.

- Circular dichroism (CD) : Verify enantiopurity post-synthesis .

Basic: What are the challenges in scaling up synthesis without compromising purity?

Answer:

- Solvent volume reduction : Transition from batch to flow chemistry for exothermic steps.

- Byproduct management : Implement inline IR spectroscopy for real-time monitoring.

- Crystallization optimization : Use anti-solvent addition techniques to control particle size .

Advanced: How can researchers validate contradictory bioactivity data across different cell lines?

Answer:

- Dose-response curves : Calculate IC₅₀ values in triplicate across multiple cell lines.

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding.

- Transcriptomic profiling : RNA-seq to identify off-target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.